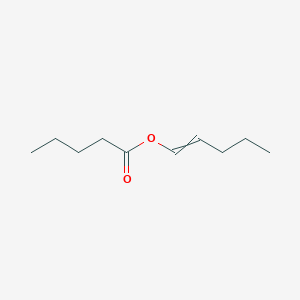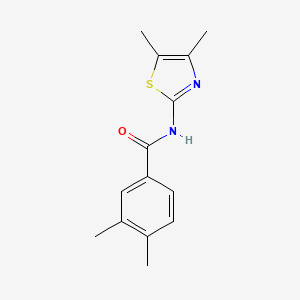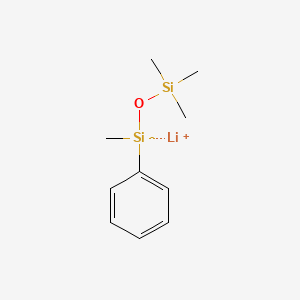
Lithium;methyl-phenyl-trimethylsilyloxysilanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;methyl-phenyl-trimethylsilyloxysilanide is an organolithium compound with the molecular formula C10H17LiOSi2. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium;methyl-phenyl-trimethylsilyloxysilanide typically involves the reaction of methyl-phenyl-trimethylsilyloxysilane with lithium metal. The reaction is carried out in an inert atmosphere, often using solvents like pentane or hexane to facilitate the reaction. The general reaction can be represented as follows:
C6H5Si(CH3)3OSi(CH3)3+Li→C6H5Si(CH3)3OSi(CH3)3Li
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and safety during production.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;methyl-phenyl-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, this compound acts as a strong nucleophile, participating in addition reactions with electrophiles.
Deprotonation: It can deprotonate weak acids, forming new organolithium compounds.
Substitution Reactions: It can replace halides in organic compounds, forming new carbon-lithium bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic addition reactions, the product will be an organosilicon compound with a new carbon-lithium bond.
Aplicaciones Científicas De Investigación
Lithium;methyl-phenyl-trimethylsilyloxysilanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Polymer Chemistry: It is used in the production of silicon-based polymers and elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of lithium;methyl-phenyl-trimethylsilyloxysilanide involves its ability to act as a strong nucleophile. The lithium atom in the compound is highly reactive, allowing it to readily form new bonds with electrophiles. This reactivity is due to the polar nature of the carbon-lithium bond, which has a significant ionic character.
Comparación Con Compuestos Similares
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound used as a strong base in organic synthesis.
Lithium triisopropylboronate: Used in the preparation of boronic acids and esters.
Methyllithium: A simpler organolithium compound used in various organic reactions.
Uniqueness
Lithium;methyl-phenyl-trimethylsilyloxysilanide is unique due to its specific structure, which includes both methyl and phenyl groups bonded to silicon. This structure imparts unique reactivity and stability, making it suitable for specialized applications in organic synthesis and material science.
Propiedades
Número CAS |
823207-24-5 |
|---|---|
Fórmula molecular |
C10H17LiOSi2 |
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
lithium;methyl-phenyl-trimethylsilyloxysilanide |
InChI |
InChI=1S/C10H17OSi2.Li/c1-12(11-13(2,3)4)10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1 |
Clave InChI |
WGBDGZWUUJKUFO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si-](C1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


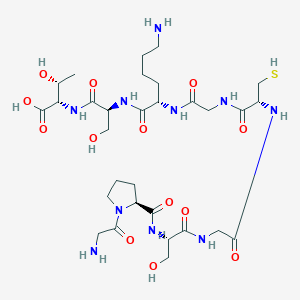

![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
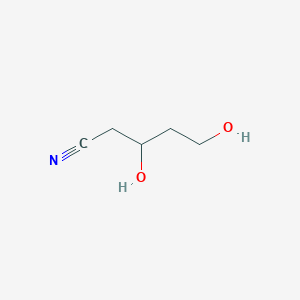
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)
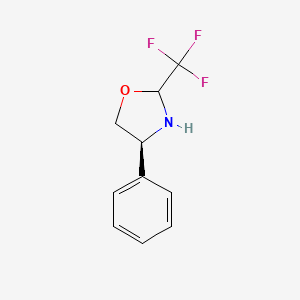




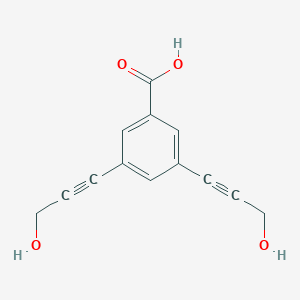
![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
